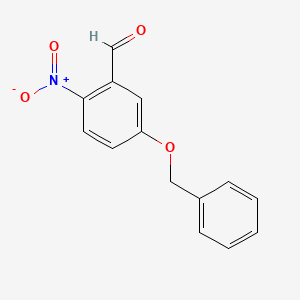

5-(Benzyloxy)-2-nitrobenzaldehyde

説明

Significance of Nitrobenzaldehyde Derivatives in Synthetic Chemistry

Nitrobenzaldehyde derivatives, as a class of compounds, hold a place of considerable importance in the landscape of synthetic chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the aldehyde functionality. wiserpub.com This electronic modification makes the aldehyde group more susceptible to nucleophilic attack and facilitates a variety of condensation reactions. wiserpub.com

Historically, one of the earliest and most well-known applications of a nitrobenzaldehyde derivative is in the Baeyer–Drewson indigo (B80030) synthesis, first reported in 1882. In this reaction, 2-nitrobenzaldehyde (B1664092) condenses with acetone in a basic solution to form the iconic dye, indigo. wikipedia.org While this specific industrial method has been largely superseded, it laid the groundwork for understanding the reactivity of ortho-nitrobenzaldehydes.

In more contemporary applications, nitrobenzaldehydes are crucial precursors for the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and dyes. The nitro group can be readily reduced to an amino group, opening up pathways to quinolines, benzodiazepines, and other nitrogen-containing ring systems of significant medicinal value. researchgate.netchem-soc.si Furthermore, the ortho-nitrobenzyl moiety is a well-established photolabile protecting group, allowing for the controlled release of alcohols, amines, and other functional groups upon irradiation with light, a technique invaluable in fields such as biochemistry and materials science. wikipedia.org

Positional Importance of 5-(Benzyloxy)-2-nitrobenzaldehyde as a Versatile Synthetic Intermediate

The specific arrangement of substituents in this compound is central to its utility as a synthetic intermediate. The ortho-nitro group activates the aldehyde for various transformations, while its presence is also key to the compound's utility in forming heterocyclic systems. The benzyloxy group at the 5-position serves multiple strategic roles.

Firstly, the benzyloxy group acts as a protecting group for a hydroxyl functionality. This is crucial in multi-step syntheses where a free phenol (B47542) might interfere with subsequent reactions. The benzyl (B1604629) group can be selectively removed under various conditions, typically through catalytic hydrogenation, to unveil the hydroxyl group at a later, strategic point in the synthetic sequence.

The strategic placement of these functional groups makes this compound a particularly valuable precursor for the synthesis of biologically active molecules. For instance, it has been employed as a key intermediate in the synthesis of isotope-labeled analogues of 5-hydroxyindole-3-acetic acid, a metabolite of serotonin. Furthermore, it serves as a crucial building block in the preparation of the AB ring system of camptothecin (B557342) and its derivatives, which are potent anticancer agents.

Historical Context and Evolution of its Applications in Complex Molecule Synthesis

While the broader class of nitrobenzaldehydes has a history stretching back to the 19th century with the advent of synthetic dyes, the specific and widespread application of this compound is a more modern development, closely tied to the increasing complexity of synthetic targets in medicinal chemistry.

The evolution of its use can be seen as a progression from a simple substituted benzaldehyde (B42025) to a sophisticated and strategically designed building block. Initially, its synthesis and reactions would have been explored within the broader context of substituted nitroaromatics. However, as the demands of total synthesis grew, particularly in the pharmaceutical industry, the unique combination of functionalities in this compound was recognized for its potential to streamline the synthesis of complex natural products and their analogues.

The development of new synthetic methodologies, such as advanced cross-coupling reactions and more efficient methods for the construction of heterocyclic systems, has further expanded the toolkit available to chemists, allowing them to leverage the latent reactivity of this intermediate in increasingly creative ways. The journey of this compound from a laboratory curiosity to a commercially available and widely used synthetic intermediate mirrors the broader evolution of organic synthesis towards greater precision and efficiency in the construction of functionally complex molecules.

Structure

3D Structure

特性

IUPAC Name |

2-nitro-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-9-12-8-13(6-7-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILVVZJBGYMAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397298 | |

| Record name | 5-(BENZYLOXY)-2-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58662-54-7 | |

| Record name | 5-(BENZYLOXY)-2-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Benzyloxy 2 Nitrobenzaldehyde

Established Synthetic Pathways from Precursor Compounds

The most direct and widely cited method for preparing 5-(Benzyloxy)-2-nitrobenzaldehyde is through a Williamson ether synthesis. This classical organic reaction involves the alkylation of a phenoxide, which is readily formed from a phenolic precursor in the presence of a base.

The established pathway commences with the precursor 2-nitro-5-hydroxybenzaldehyde. nus.edu.sg In this molecule, the hydroxyl group is activated by its phenolic nature, making it susceptible to deprotonation to form a phenoxide ion. This nucleophilic phenoxide is then reacted with a benzylating agent to form the desired ether linkage, yielding this compound. nus.edu.sg A patent describing the synthesis of camptothecin-related compounds outlines this specific transformation as the initial step in a multi-step sequence. nus.edu.sg

The benzylation of the 2-nitro-5-hydroxybenzaldehyde precursor is typically achieved using a benzyl (B1604629) halide. nus.edu.sggoogle.com Benzyl chloride is explicitly mentioned as the reagent of choice in a detailed synthetic example. nus.edu.sg In this procedure, benzyl chloride serves as the electrophile, which is attacked by the nucleophilic phenoxide generated in situ. The reaction proceeds via an S_N2 mechanism to form the final product and a salt byproduct. nus.edu.sg The use of benzyl halides is favored due to their appropriate reactivity and commercial availability.

The success of the synthesis depends significantly on the choice of solvent and base. A patent details a procedure where the reaction is conducted in either dimethylformamide (DMF) or acetone. nus.edu.sg These polar aprotic solvents are effective at solvating the reacting species.

A weak inorganic base, potassium carbonate (K₂CO₃), is employed to facilitate the deprotonation of the phenolic hydroxyl group. nus.edu.sg The use of a relatively mild base like potassium carbonate is crucial for preventing unwanted side reactions involving the sensitive aldehyde and nitro groups. The reaction mixture is heated to 60°C with vigorous stirring to ensure completion. nus.edu.sg

Table 1: Reaction Parameters for Synthesis from 2-nitro-5-hydroxybenzaldehyde This interactive table summarizes the reactants and conditions for a typical synthesis.

| Parameter | Description | Reference |

|---|---|---|

| Precursor | 2-nitro-5-hydroxybenzaldehyde | nus.edu.sg |

| Reagent | Benzyl chloride | nus.edu.sg |

| Base | Potassium carbonate (K₂CO₃) | nus.edu.sg |

| Solvent | Dimethylformamide (DMF) or Acetone | nus.edu.sg |

| Temperature | 60°C | nus.edu.sg |

| Monitoring | Periodic confirmation of precursor consumption | nus.edu.sg |

Advanced Synthetic Approaches and Process Optimization

While the established pathway is effective, research efforts focus on optimizing the process for better yields, scalability, and purity, which are critical for industrial applications.

The development of high-yield and scalable preparations is a key objective. A documented procedure provides insight into a lab-scale batch process that can be adapted for larger production. nus.edu.sg Starting with 38.5 grams of 2-nitro-5-hydroxybenzaldehyde, the synthesis is carried out over 20 hours, with the reaction progress monitored periodically to ensure the complete consumption of the starting material. nus.edu.sg

Upon completion, the process involves a straightforward workup procedure: the reaction mixture is filtered to remove the inorganic base, the solvent is evaporated under reduced pressure, and the resulting residue is purified by precipitation upon addition of water, followed by filtration and drying. nus.edu.sg This methodology avoids more tedious purification techniques like column chromatography, which is a significant advantage for large-scale manufacturing. google.com

Table 2: Key Considerations for Process Optimization This interactive table outlines factors for enhancing the synthesis protocol.

| Optimization Factor | Strategy | Significance | Reference |

|---|---|---|---|

| Reaction Monitoring | Periodic confirmation of reactant disappearance | Ensures complete conversion and maximizes yield. | nus.edu.sg |

| Purification | Precipitation and filtration | Avoids costly and time-consuming chromatography, making the process more economical and scalable. | nus.edu.sggoogle.com |

| Reagent Stoichiometry | Use of slight excess of benzyl chloride (1.05 to 2 equivalents) | Drives the reaction to completion. | nus.edu.sg |

| Workup | Washing of solid with reaction solvent | Recovers product retained in the filter cake, improving overall yield. | nus.edu.sg |

The synthesis of this compound from 2-nitro-5-hydroxybenzaldehyde is an excellent example of a highly selective chemical transformation.

Regioselectivity : The regioselectivity of the benzylation is perfectly controlled by the choice of the starting material. Since 2-nitro-5-hydroxybenzaldehyde possesses only one hydroxyl group, the benzylation can only occur at the 5-position, eliminating the possibility of forming positional isomers. google.com This inherent selectivity simplifies the process, as no special directing groups or complex purification steps are needed to isolate the desired regioisomer.

Chemoselectivity : The reaction conditions are chosen to be mild enough to ensure chemoselectivity. The primary challenge is to benzylate the hydroxyl group without inducing reactions at the two other functional groups: the aldehyde and the nitro group. The use of a weak base like potassium carbonate at a moderate temperature of 60°C is selective for the acidic phenolic proton and does not promote side reactions such as a Cannizzaro reaction of the aldehyde or reactions involving the nitro group. nus.edu.sg The successful isolation of the target product demonstrates the high chemoselectivity of this protocol. nus.edu.sg

Green Chemistry Principles in Synthetic Design

The synthesis of this compound, while crucial for various research and industrial applications, necessitates an evaluation through the lens of green chemistry. The traditional and most common route to this compound is a Williamson ether synthesis. This reaction involves the O-alkylation of 5-hydroxy-2-nitrobenzaldehyde (B108354) with a benzyl halide, typically benzyl chloride, in the presence of a base, such as potassium carbonate, and a polar aprotic solvent. An analysis of this synthetic pathway reveals several areas where green chemistry principles can be applied to mitigate environmental impact and enhance safety.

The typical reaction is as follows:

5-hydroxy-2-nitrobenzaldehyde + Benzyl chloride + K₂CO₃ → this compound + KCl + KHCO₃

An examination of this process highlights opportunities for improvement in alignment with the core tenets of green chemistry.

Prevention and Atom Economy

The principle of waste prevention is paramount. In the Williamson ether synthesis of this compound, byproducts are inherently formed. The use of potassium carbonate as a base results in the formation of potassium chloride and potassium bicarbonate salts, which constitute waste streams.

Atom economy, a concept developed to measure the efficiency of a reaction in converting reactants to the desired product, is a critical metric. For the synthesis of this compound from 5-hydroxy-2-nitrobenzaldehyde and benzyl chloride with potassium carbonate, the atom economy can be calculated.

Calculation of Atom Economy:

Desired Product: this compound (C₁₄H₁₁NO₄), Molecular Weight ≈ 257.24 g/mol epa.gov

Reactants:

5-Hydroxy-2-nitrobenzaldehyde (C₇H₅NO₄), Molecular Weight ≈ 167.12 g/mol epa.gov

Benzyl chloride (C₇H₇Cl), Molecular Weight ≈ 126.58 g/mol scbt.comnist.gov

Potassium carbonate (K₂CO₃), Molecular Weight ≈ 138.21 g/mol nih.govalfa-chemistry.com

Total Mass of Reactants = 167.12 + 126.58 + 138.21 = 431.91 g/mol

Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (257.24 / 431.91) x 100 ≈ 59.56%

An atom economy of approximately 59.56% indicates that a significant portion of the reactant mass is converted into byproducts (KCl and KHCO₃), highlighting a key area for potential improvement in synthetic design.

Less Hazardous Chemical Syntheses and Safer Solvents

Reagents: Benzyl chloride is a lachrymator and is recognized as a toxic and probable human carcinogen. epa.govnj.govnoaa.govwww.gov.uk Its use presents significant handling risks and long-term health concerns. Potassium carbonate is a skin and eye irritant but is generally considered to have low toxicity and does not persist in the environment. oxy.comineos.comsantos.com

Solvents: The Williamson ether synthesis is often conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. wikipedia.orgbyjus.com Both of these solvents are classified as hazardous. DMF is a known liver toxicant, can be absorbed through the skin, and is linked to reproductive toxicity and cancer. who.intcdc.govnih.govnj.govilo.org Acetonitrile is also toxic, flammable, and its release into the environment is a concern. epa.govwho.intepa.govwww.gov.uk

The pursuit of greener alternatives for these hazardous solvents is a key focus in modern synthetic chemistry.

Hazard Profile of Common Reactants and Solvents

| Compound | Role | Key Hazards |

|---|---|---|

| Benzyl Chloride | Reactant | Toxic, Probable Carcinogen, Lachrymator, Corrosive epa.govnj.govnoaa.gov |

| N,N-Dimethylformamide (DMF) | Solvent | Reproductive Toxin, Liver Toxicant, Irritant, Flammable who.intnih.govilo.org |

| Acetonitrile | Solvent | Toxic, Flammable, Environmental Pollutant epa.govepa.govwww.gov.uk |

| Potassium Carbonate | Base | Skin/Eye Irritant, Low Systemic Toxicity oxy.comineos.com |

Greener Solvent Alternatives

| Hazardous Solvent | Greener Alternative(s) | Rationale |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Cyrene™, γ-Valerolactone (GVL), DMSO/Ethyl Acetate Mixtures, N-Butylpyrrolidinone (NBP) nih.goviris-biotech.deacsgcipr.orgacs.orggyrosproteintechnologies.com | Bio-based, lower toxicity, reduced environmental impact. |

| Acetonitrile | Acetone, Ethanol (B145695), Isopropyl Alcohol (IPA) nih.govrsc.orgwaters.commerckmillipore.com | Lower toxicity, readily available, better environmental profile. |

Design for Energy Efficiency and Catalysis

Traditional Williamson ether syntheses often require heating at temperatures between 50 to 100 °C for several hours to achieve completion, contributing to energy consumption. wikipedia.orgbyjus.com The use of microwave-assisted synthesis has been shown to dramatically reduce reaction times, thereby lowering energy input. wikipedia.org

Furthermore, the standard reaction uses a stoichiometric amount of base. The implementation of phase-transfer catalysis (PTC) offers a significant green improvement. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), facilitate the transfer of the alkoxide nucleophile from an aqueous or solid phase into the organic phase where the reaction with benzyl chloride occurs. wikipedia.orgacs.org This approach can lead to:

Milder reaction conditions (lower temperatures).

The ability to use less hazardous solvent systems, including water. acs.org

Potentially increased reaction rates, further reducing energy consumption. jst.go.jp

Elimination of the need for strictly anhydrous (water-free) conditions, which simplifies the procedure and saves resources. acs.org

Use of Renewable Feedstocks

The principle of using renewable feedstocks encourages the sourcing of starting materials from biological origins rather than depletable fossil fuels.

Benzyl Chloride: Industrially, benzyl chloride is often produced from the chlorination of toluene (B28343), which is predominantly derived from petroleum. wikipedia.org Greener routes are being explored, such as the direct chlorination of benzyl alcohol, which itself can be produced from the fermentation of biomass. organic-chemistry.orgsciencemadness.org

5-Hydroxy-2-nitrobenzaldehyde: The synthesis of this starting material typically begins with petrochemical precursors. The development of synthetic pathways from renewable phenolic compounds derived from lignin, a major component of biomass, represents a future opportunity for greening the entire lifecycle of this compound production.

By critically evaluating each step of the synthesis through the principles of green chemistry, significant improvements can be made to the production of this compound, rendering it a safer, more efficient, and environmentally benign process.

Chemical Reactivity and Transformation of 5 Benzyloxy 2 Nitrobenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group in 5-(benzyloxy)-2-nitrobenzaldehyde is a versatile handle for carbon-carbon bond formation and functional group interconversion. Its reactivity is influenced by the electron-withdrawing nature of the nitro group and the bulky benzyloxy substituent.

Condensation Reactions with Carbonyl-Containing Compounds

The aldehyde functionality readily participates in condensation reactions with compounds containing an active methylene (B1212753) group, such as in Knoevenagel and Wittig reactions. These reactions are fundamental in extending the carbon skeleton and introducing new functional groups.

In a typical Knoevenagel condensation , this compound can react with active methylene compounds like malononitrile (B47326) or nitromethane (B149229). wikipedia.orggoogle.com The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or an amine, and proceeds via nucleophilic addition to the carbonyl group followed by dehydration. wikipedia.org For instance, the reaction with nitromethane would yield the corresponding β-nitrostyrene derivative. wikipedia.orggoogle.comorgsyn.org The general conditions for such reactions often involve stirring the reactants in a suitable solvent like ethanol (B145695) at room temperature or with gentle heating. berkeley.edu

The Wittig reaction provides a powerful method for the synthesis of alkenes with a defined double bond position. berkeley.educhegg.comchegg.com In this reaction, this compound would be treated with a phosphorus ylide (a Wittig reagent), such as one prepared from a phosphonium (B103445) salt and a strong base. For example, reaction with methyl (triphenylphosphoranylidene)acetate would lead to the formation of the corresponding cinnamate (B1238496) ester. berkeley.educhegg.comchegg.com The stereoselectivity of the Wittig reaction (i.e., the formation of the E or Z isomer) is dependent on the nature of the ylide used. berkeley.edu

| Reaction Type | Reactant | Product |

| Knoevenagel Condensation | Malononitrile | 2-((5-(benzyloxy)-2-nitrophenyl)methylene)malononitrile |

| Knoevenagel Condensation | Nitromethane | 1-(Benzyloxy)-2-nitro-5-(2-nitrovinyl)benzene |

| Wittig Reaction | Methyl (triphenylphosphoranylidene)acetate | Methyl 3-(5-(benzyloxy)-2-nitrophenyl)acrylate |

Reductions to Corresponding Alcohols or Hydrocarbons

The aldehyde group of this compound can be selectively reduced to a primary alcohol, (5-(benzyloxy)-2-nitrophenyl)methanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol at low temperatures. masterorganicchemistry.com It is important to note that while NaBH₄ is generally selective for aldehydes and ketones, careful control of reaction conditions is necessary to avoid potential side reactions, especially in molecules with multiple reducible functional groups. nih.gov In some cases, the presence of other functional groups can influence the reaction outcome, and quenching the intermediate alkoxide with a weak acid may be necessary to prevent rearrangements. nih.gov

Complete reduction of the aldehyde to a hydrocarbon (a methyl group in this case) is a more challenging transformation that would require harsher conditions, such as the Wolff-Kishner or Clemmensen reduction, which might also affect the nitro group.

| Reagent | Product |

| Sodium Borohydride (NaBH₄) | (5-(benzyloxy)-2-nitrophenyl)methanol |

Oxidations to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-(benzyloxy)-2-nitrobenzoic acid. synquestlabs.com A common and powerful oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄). google.com The reaction is typically performed in an aqueous solution, and due to the limited solubility of organic compounds in water, a co-solvent may be required. sciencemadness.org The oxidation of similar nitro-substituted benzaldehydes to their corresponding benzoic acids has been well-documented. google.com

| Reagent | Product |

| Potassium Permanganate (KMnO₄) | 5-(benzyloxy)-2-nitrobenzoic acid |

Transformations of the Nitro Aromatic Moiety

The nitro group on the aromatic ring is a key feature of this compound, and its transformation, primarily through reduction, opens up a vast area of synthetic possibilities, leading to various amino derivatives.

Reductive Amination for Anilino Derivative Formation

Reductive amination is a powerful one-pot reaction that combines the reduction of a carbonyl group with the formation of a new carbon-nitrogen bond. However, in the context of this compound, the term can also refer to the transformation of the nitro group into an amine, which then participates in a subsequent reaction. A more direct approach for creating anilino derivatives from the aldehyde functionality involves the use of a selective reducing agent that does not affect the nitro group. Sodium triacetoxyborohydride, NaBH(OAc)₃, is a mild and selective reagent for the reductive amination of aldehydes and ketones. sciencemadness.orgharvard.edumdma.chcommonorganicchemistry.comorganic-chemistry.org This reagent is particularly useful as it tolerates the presence of a nitro group. harvard.eduorganic-chemistry.org In a typical procedure, this compound would be reacted with a primary or secondary amine in the presence of NaBH(OAc)₃ to yield the corresponding secondary or tertiary amine. sciencemadness.orgharvard.edumdma.chcommonorganicchemistry.comorganic-chemistry.org

| Reagent | Amine | Product |

| Sodium Triacetoxyborohydride | Primary Amine (R-NH₂) | N-((5-(benzyloxy)-2-nitrophenyl)methyl)-R-amine |

| Sodium Triacetoxyborohydride | Secondary Amine (R₂NH) | N-((5-(benzyloxy)-2-nitrophenyl)methyl)-R₂-amine |

Selective Reduction to Amine Groups

The selective reduction of the nitro group to a primary amine is a crucial transformation, yielding 2-amino-5-(benzyloxy)benzaldehyde. This product is a valuable intermediate for the synthesis of various heterocyclic compounds, such as quinolines. A common and effective method for this selective reduction in the presence of an aldehyde is the use of iron powder in acetic acid (Fe/AcOH). nih.gov This system is known to chemoselectively reduce aromatic nitro groups while leaving the aldehyde function intact. nih.gov This method is often preferred due to its mild conditions and the ready availability of the reagents. nih.gov

| Reagent | Product |

| Iron / Acetic Acid (Fe/AcOH) | 2-amino-5-(benzyloxy)benzaldehyde |

Reactivity of the Benzyloxy Ether Linkage

The benzyloxy group serves as a common protecting group for hydroxyl functionalities in organic synthesis. Its removal, or deprotection, is a crucial step in many synthetic routes.

Deprotection Strategies for Hydroxyl Group Regeneration

The cleavage of the benzyl (B1604629) ether in this compound to regenerate the corresponding phenol (B47542) can be achieved through several methods, primarily categorized as hydrogenolysis and acid-catalyzed cleavage.

Hydrogenolysis:

Catalytic hydrogenolysis is a widely employed method for benzyl ether deprotection. youtube.comyoutube.com This reaction typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). youtube.comjk-sci.com The reaction proceeds via the cleavage of the C-O bond of the ether, yielding the desired phenol and toluene (B28343) as a byproduct. youtube.comyoutube.com

Alternatively, catalytic transfer hydrogenation (CTH) offers a safer and often more convenient approach by avoiding the need for pressurized hydrogen gas. acsgcipr.orgresearchgate.net In CTH, a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate, is used to generate hydrogen in situ. jk-sci.comacsgcipr.orgorganic-chemistry.org Pearlman's catalyst (Pd(OH)₂/C) is also a popular choice for these transformations. atlanchimpharma.comnih.gov

The choice of solvent can significantly impact the rate of hydrogenolysis, with the efficiency generally increasing in the following order: toluene < methanol < ethanol << acetic acid < tetrahydrofuran (B95107) (THF). atlanchimpharma.com The addition of strong acids can also facilitate the debenzylation process by protonating the ether's oxygen atom. atlanchimpharma.com

Acid-Catalyzed Cleavage:

Strong acids can also be used to cleave benzyl ethers, although this method is limited to substrates that are not sensitive to acidic conditions. organic-chemistry.org A notable reagent for this purpose is boron trichloride (B1173362) (BCl₃). atlanchimpharma.comorganic-chemistry.orgnih.gov This method is particularly effective for the debenzylation of aryl benzyl ethers and can be performed at low temperatures, such as -78 °C, which helps in preserving other acid-sensitive functional groups. organic-chemistry.orgresearchgate.net The use of a cation scavenger, like pentamethylbenzene, is often necessary to prevent side reactions, such as the Friedel-Crafts-type benzylation of electron-rich aromatic rings. organic-chemistry.orgresearchgate.net

A summary of common deprotection strategies is presented in the table below.

| Method | Reagents | Key Features | References |

| Catalytic Hydrogenolysis | Pd/C, H₂ | High yield, clean reaction. | youtube.comjk-sci.com |

| Catalytic Transfer Hydrogenation | Pd/C, Formic Acid/Ammonium Formate | Avoids pressurized H₂, safer. | jk-sci.comacsgcipr.orgorganic-chemistry.org |

| Acid-Catalyzed Cleavage | BCl₃, Pentamethylbenzene | Mild conditions, chemoselective. | organic-chemistry.orgresearchgate.net |

Cleavage Mechanisms of the Benzyl Ether

The cleavage of the benzyl ether linkage proceeds through distinct mechanisms depending on the chosen deprotection strategy.

Hydrogenolysis Mechanism:

In catalytic hydrogenolysis, the process begins with the bonding of the benzyl ether and hydrogen to the active sites on the palladium catalyst. This interaction facilitates the cleavage of the ether bond, leading to the formation of the phenol and toluene. acsgcipr.org The generally accepted mechanism involves the oxidative addition of the benzyl ether to the Pd(0) catalyst, forming a Pd(II) complex. Subsequent coordination of hydrogen and transfer to the complex leads to the release of the alcohol. Finally, reductive elimination expels toluene and regenerates the Pd(0) catalyst for the next cycle. jk-sci.com

Acid-Catalyzed Cleavage Mechanism (with BCl₃):

The cleavage of aryl benzyl ethers using boron trichloride is believed to initiate with the coordination of the Lewis acidic BCl₃ to the oxygen atom of the ether. atlanchimpharma.com This coordination weakens the C-O bond, making the benzylic carbon more susceptible to nucleophilic attack. In the presence of a cation scavenger, the liberated benzyl cation is trapped, preventing it from participating in unwanted side reactions.

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene and its derivatives. msu.edubyjus.com The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a benzenonium ion or σ-complex. msu.edumasterorganicchemistry.com The rate and regioselectivity of the substitution are significantly influenced by the electronic properties of the substituents already present on the ring. msu.edulibretexts.org

In this compound, the benzene ring bears three substituents: a benzyloxy group (-OCH₂Ph), a nitro group (-NO₂), and an aldehyde group (-CHO).

Activating vs. Deactivating Groups: The benzyloxy group is an electron-donating group due to the resonance effect of the oxygen's lone pairs, making it an activating group. libretexts.orglibretexts.org Conversely, the nitro and aldehyde groups are strong electron-withdrawing groups, deactivating the ring towards electrophilic attack. msu.edulibretexts.org

Directing Effects: Activating groups are typically ortho, para-directors, while deactivating groups are meta-directors. libretexts.orglibretexts.org Therefore, the benzyloxy group directs incoming electrophiles to the positions ortho and para to it. The nitro and aldehyde groups direct incoming electrophiles to the positions meta to them.

| Substituent | Electronic Effect | Directing Effect |

| -OCH₂Ph (Benzyloxy) | Electron-donating (activating) | ortho, para |

| -NO₂ (Nitro) | Electron-withdrawing (deactivating) | meta |

| -CHO (Aldehyde) | Electron-withdrawing (deactivating) | meta |

Nucleophilic Aromatic Substitution Mechanisms

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAᵣ) under specific conditions. wikipedia.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups on the aromatic ring is a key requirement for this type of reaction to occur. wikipedia.orgmasterorganicchemistry.com These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. youtube.comyoutube.com

The this compound molecule contains a nitro group, which is a powerful activator for nucleophilic aromatic substitution. wikipedia.orgyoutube.com If a good leaving group were present on the ring, particularly at the ortho or para position relative to the nitro group, the molecule would be susceptible to attack by nucleophiles. wikipedia.orgyoutube.com

The general mechanism for SₙAr reactions is an addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). youtube.comyoutube.com The negative charge is delocalized onto the electron-withdrawing group(s). youtube.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored. chadsprep.com

It is important to note that Sₙ1 and Sₙ2 mechanisms are generally not feasible for aryl halides due to the instability of the aryl cation and the steric hindrance of the benzene ring, respectively. wikipedia.org

Derivatization and Analog Synthesis Utilizing 5 Benzyloxy 2 Nitrobenzaldehyde

Application in the Total Synthesis of Camptothecin (B557342) Analogs

The total synthesis of camptothecin and its clinically significant analogs, such as SN-38 and Irinotecan (CPT-11), relies on the efficient construction of its pentacyclic core. 5-(Benzyloxy)-2-nitrobenzaldehyde plays a pivotal role in the synthesis of the AB quinoline (B57606) ring system of these compounds.

A key building block for the AB ring portion of camptothecin analogs like SN-38 is 2-amino-5-hydroxypropiophenone. lookchem.comgoogle.com The synthesis of this crucial intermediate can be accomplished starting from this compound, which serves as a protected form of 5-hydroxy-2-nitrobenzaldehyde (B108354).

The synthetic sequence involves several key transformations. First, a Grignard reaction is performed on the aldehyde group of this compound to introduce the propyl chain, which is subsequently oxidized to form the ketone of the propiophenone. Following the formation of the 5-(benzyloxy)-2-nitropropiophenone skeleton, the nitro group is chemically reduced to the corresponding amine. Finally, the benzyl (B1604629) protecting group is cleaved to reveal the free hydroxyl group, yielding the target intermediate, 2-amino-5-hydroxypropiophenone. This molecule contains the necessary functional groups—an aniline (B41778) and a ketone—correctly positioned for subsequent cyclization.

The Friedlaender annulation is a classic and powerful method for synthesizing quinolines. In the context of camptothecin synthesis, this reaction is used to construct the complete AB-ring quinoline core by condensing the 2-amino-5-hydroxypropiophenone intermediate with a suitable tricyclic ketone that will form the C, D, and E rings. google.comresearchgate.net

The reaction involves the acid-catalyzed condensation between the aniline nitrogen of the AB-ring precursor and a ketone on the C-ring of the tricyclic partner. This is followed by an intramolecular cyclization and dehydration, which forms the new heterocyclic ring and aromatizes the system to produce the quinoline structure. The use of 2-amino-5-hydroxypropiophenone ensures that the resulting camptothecin analog has the requisite hydroxyl group at the 10-position (corresponding to the 5-position of the propiophenone), which is vital for the biological activity of derivatives like SN-38.

Preparation of the AB-Ring Intermediate: this compound is converted into 2-amino-5-hydroxypropiophenone as described previously.

Friedlaender Condensation: This intermediate is condensed with a chiral, tricyclic ketone known as the (S)-trione. This condensation specifically forms the 7-ethyl-10-hydroxy-substituted pentacyclic core of SN-38. google.com

Conversion to CPT-11: SN-38 is then further derivatized by adding a dipiperidino side chain to the 10-hydroxyl group, producing the prodrug Irinotecan (CPT-11). This enhances the drug's solubility and facilitates its administration.

This synthetic route, originating from precursors like this compound, provides a reliable pathway to these important antineoplastic agents.

While the synthetic route utilizing this compound is effective, it is not without its challenges, particularly for large-scale production. One significant issue is the high cost of the starting material, 5-hydroxy-2-nitrobenzaldehyde, and by extension, its protected form. google.com

Furthermore, the synthetic steps themselves present difficulties. The Grignard reaction used to install the side chain is known to generate substantial byproducts, making the isolation of the pure intermediate tedious. google.com The final reduction step to convert the nitropropiophenone derivative to 2-amino-5-hydroxypropiophenone can also be problematic, as over-reduction of the ketone carbonyl group can occur, leading to impurities that are difficult to remove. google.com

Alternative routes, such as the direct nitration of 3-hydroxypropiophenone, often suffer from poor regioselectivity, leading to the formation of positional isomers that require cumbersome chromatographic purification. google.com These challenges have driven research into developing more efficient, cost-effective, and scalable processes for producing the key 2-amino-5-hydroxypropiophenone intermediate.

Formation of Nitrogen-Containing Heterocyclic Systems

The reactivity of the ortho-nitrobenzaldehyde moiety is not limited to camptothecin synthesis. This functional group arrangement is a valuable precursor for a variety of nitrogen-containing heterocycles.

The ortho-nitrobenzaldehyde structure is well-suited for domino or tandem reactions that form heterocyclic rings in a single pot. One such application is the synthesis of tetrahydroquinolines. This transformation can be achieved through a reductive cyclization process, where this compound reacts with a ketone in the presence of a reducing agent and a catalyst.

The general mechanism involves two key stages:

In Situ Reduction: The nitro group is first reduced to an amino group. Reagents such as iron in acetic acid are effective for this transformation, creating a 2-aminobenzaldehyde (B1207257) intermediate in the reaction mixture. nih.gov

Condensation and Hydrogenation: The newly formed amine undergoes a condensation reaction (like the Friedlaender reaction) with a ketone partner. nih.gov In a tandem catalytic process, the resulting quinoline or enamine intermediate is then immediately reduced (transfer hydrogenation) to yield the final, saturated tetrahydroquinoline ring system.

This step-economical approach allows for the efficient construction of substituted tetrahydroquinolines, a scaffold present in many natural products and pharmacologically active compounds, directly from nitro-aromatic precursors like this compound.

Precursors for Other Complex Organic Molecules

Beyond indazoles, the aldehyde functionality of this compound is a gateway for its incorporation into a diverse array of larger, more complex molecular architectures through various condensation reactions.

Curcumin (B1669340), a natural polyphenol, is a well-known bioactive compound, but its therapeutic potential is often limited by poor bioavailability. Consequently, significant research has focused on synthesizing curcumin derivatives to improve its properties. A common strategy for modifying curcumin involves the Knoevenagel condensation, a reaction between an active methylene (B1212753) group—such as the one present in curcumin—and an aldehyde, often catalyzed by a base like piperidine (B6355638). mdpi.com

This reaction has been successfully employed to synthesize a library of curcumin derivatives by reacting curcumin with various substituted benzaldehydes. mdpi.com For example, the reaction with highly electrophilic aldehydes, such as 4-nitrobenzaldehyde (B150856), has been shown to proceed with high conversion rates. mdpi.com Given this precedent, this compound represents a suitable aldehyde partner for the Knoevenagel condensation with curcumin. The reaction would lead to the formation of a novel benzylidene curcumin derivative, incorporating the 5-(benzyloxy)-2-nitrophenyl moiety. This modification introduces a significantly different substitution pattern compared to previously reported derivatives, potentially leading to new biological activities or improved pharmacokinetic profiles. The use of continuous-flow microfluidic reactors with polymer-supported catalysts has been shown to enhance the efficiency of such Knoevenagel condensations. mdpi.com

The synthesis of structurally related benzaldehyde (B42025) analogs is crucial for creating diverse building blocks for drug discovery and materials science. An example of a structurally related compound is 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde (B1268340). uni.lunih.gov This compound features a similar substitution pattern but with the benzyloxy group at the 4-position and an additional methoxy (B1213986) group at the 5-position.

The synthesis of this particular analog is achieved through a distinct pathway, illustrating the methods used to produce varied substitution patterns on the benzaldehyde ring. The preparation of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde involves the nitration of 3-benzyloxy-4-methoxybenzaldehyde. chemicalbook.com In a typical procedure, the starting aldehyde is treated with concentrated nitric acid at a controlled temperature (10-15 °C). chemicalbook.com This electrophilic aromatic substitution reaction introduces a nitro group onto the ring, directed to the position ortho to the aldehyde and meta to the electron-donating alkoxy groups, yielding the desired 2-nitro product in high yield after purification. chemicalbook.com This synthetic approach highlights how specific isomers of substituted nitrobenzaldehydes are prepared from different precursors to serve as specialized building blocks for further chemical synthesis.

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are indispensable for separating 5-(Benzyloxy)-2-nitrobenzaldehyde from reaction mixtures and for verifying its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and related aromatic aldehydes. Reversed-phase (RP) HPLC is commonly employed for such analyses. A typical setup involves a C18 stationary phase, which is non-polar, and a polar mobile phase.

For compounds similar to this compound, such as other nitrobenzaldehyde isomers, effective separation can be achieved using a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. google.com The detection is often carried out using a UV detector, as the aromatic rings and the nitro group are strong chromophores. For instance, analysis of nitrobenzaldehyde isomers has been successfully performed at a detection wavelength of 240 nm. google.com The conditions can be fine-tuned by adjusting the mobile phase composition, pH, and flow rate to achieve optimal separation from impurities. google.comsielc.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase | C18-bonded silica or Polystyrene-divinyl-benzene (PS-DVB) | google.comrsc.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffered Aqueous Solution | google.comsielc.comrsc.org |

| Flow Rate | 1.0 mL/min | google.comrsc.org |

| Detection | UV at 240-250 nm | google.comrsc.org |

Column Chromatography (e.g., Silica Gel) for Purification Protocols

For the purification of this compound on a preparative scale, column chromatography using silica gel is the method of choice. materialharvest.comteledynelabs.com Silica gel, a polar stationary phase, is effective for separating compounds based on their polarity. materialharvest.comsorbtech.com The separation relies on the differential adsorption of the components of a mixture to the silica gel surface.

A solvent system, or eluent, of appropriate polarity is used to move the compounds down the column. For moderately polar compounds like substituted benzaldehydes, a mixture of a non-polar solvent such as petroleum ether (PE) or hexane and a more polar solvent like ethyl acetate (EA) or dichloromethane (DCM) is typically used. rsc.org The ratio of these solvents is optimized to achieve the best separation. For example, purification of 3-(benzyloxy)benzaldehyde has been accomplished using a petroleum ether:ethyl acetate ratio of 12:1. rsc.org By gradually increasing the polarity of the eluent, compounds are eluted in order of increasing polarity.

Spectroscopic Identification and Structural Elucidation

Once isolated, spectroscopic techniques are employed to confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is one of the most definitive methods for structural elucidation in organic chemistry. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule. The aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically around 10.0-10.4 ppm, due to the deshielding effect of the carbonyl group. chemicalbook.com The benzylic protons (-CH₂-) of the benzyloxy group would likely appear as a singlet around 5.1-5.3 ppm. rsc.org The protons on the two aromatic rings will resonate in the aromatic region (approximately 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by the electronic effects of the nitro, aldehyde, and benzyloxy substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the aldehyde group is highly deshielded and would appear far downfield, typically in the range of 190-192 ppm. rsc.orgrsc.org The carbon atoms of the aromatic rings will resonate between approximately 110 and 160 ppm, while the benzylic carbon is expected around 70 ppm. rsc.org

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Reference for Similar Structures |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | ~10.0 - 10.4 | rsc.orgchemicalbook.com |

| ¹H | Aromatic (Ar-H) | ~7.0 - 8.5 | rsc.org |

| ¹H | Benzylic (-CH₂-) | ~5.1 - 5.3 | rsc.org |

| ¹³C | Carbonyl (C=O) | ~190 - 192 | rsc.orgrsc.org |

| ¹³C | Aromatic (Ar-C) | ~110 - 160 | rsc.org |

| ¹³C | Benzylic (-CH₂-) | ~70 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₄H₁₁NO₄), the calculated molecular weight is approximately 257.24 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 257.

The fragmentation pattern can reveal key structural features. Common fragmentation pathways for aromatic nitro compounds and benzyl (B1604629) ethers can be predicted. libretexts.orgdocbrown.info

Loss of H•: A peak at m/z 256 (M-1) could result from the loss of the aldehyde hydrogen.

Loss of NO₂•: Cleavage of the nitro group would lead to a fragment at m/z 211 (M-46).

Loss of the Benzyl Group: Cleavage of the benzyl group (C₇H₇•) would result in a significant peak at m/z 166 (M-91).

Formation of the Tropylium Cation: The benzyl group itself can form a stable tropylium cation at m/z 91.

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 257 | [C₁₄H₁₁NO₄]⁺• | Molecular Ion (M⁺•) |

| 211 | [C₁₄H₁₁O₂]⁺• | [M - NO₂]⁺• |

| 166 | [C₇H₄NO₄]⁺ | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium Cation |

Optical Rotation Measurements for Chiral Analogues

The this compound molecule itself is achiral and therefore does not exhibit optical activity. However, it can be used as a precursor to synthesize chiral molecules, such as Schiff bases, by reacting it with a chiral amine. For instance, nitrobenzaldehydes can be reacted with chiral diamines like (1R,2R)-(-)-1,2-diaminocyclohexane to produce chiral Schiff base ligands. nih.govresearchgate.net

Once such a chiral analogue is synthesized, its optical purity and stereochemistry can be investigated using polarimetry. nih.gov This technique measures the rotation of plane-polarized light as it passes through a solution of the chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral substance and is recorded under specific conditions of temperature, wavelength (commonly the sodium D-line, 589 nm), concentration, and solvent. nih.gov For example, a chiral Schiff base derived from m-nitrobenzaldehyde and (1R,2R)-(-)-1,2-diaminocyclohexane exhibited a specific rotation of [α]D²⁹ = -255.0° (c=1 in EtOH). nih.gov This measurement is crucial for confirming the synthesis of a specific enantiomer and for determining its enantiomeric excess.

Mechanistic Investigations and Reaction Pathway Elucidation

Studies on Reaction Kinetics and Thermodynamic Parameters

Detailed experimental studies on the reaction kinetics and thermodynamic parameters specifically for 5-(Benzyloxy)-2-nitrobenzaldehyde are not extensively documented in publicly available literature. However, analyses of analogous compounds provide a framework for understanding its expected behavior.

For related nitrobenzaldehyde derivatives, kinetic investigations are often focused on reactions such as nitration, reduction, and condensation. For instance, studies on the nitration of benzaldehyde (B42025) have developed kinetic models to predict how the composition of the nitrating mixture affects reaction rates and isomer distribution. Similarly, research into the photoconversion of o-nitrobenzaldehyde has shown that the reaction can follow pseudo-zero-order kinetics under specific concentrations, with measurable reaction rate constants.

Thermodynamic parameters, including activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation, are typically determined through computational studies or by analyzing reaction rates at different temperatures. These values are critical for understanding the feasibility of a reaction and the structure of its transition state. For example, computational studies on the reaction of other substituted benzaldehydes have successfully calculated these parameters, offering insights into how different functional groups can increase or decrease energy barriers for specific reaction steps. While specific values for this compound are pending dedicated research, it is anticipated that the bulky benzyloxy group may influence the entropy of activation in its various reactions.

Table 1: Representative Kinetic and Thermodynamic Data for Analogous Reactions This table illustrates the type of data obtained from studies on related compounds, providing a reference for the parameters that would be relevant for this compound.

| Reaction Type | Analogous Compound | Parameter | Value |

| Photochemical Conversion | o-Nitrobenzaldehyde | Reaction Rate Constant (k) | 0.046 mol L⁻¹ min⁻¹ |

| Biginelli Reaction | 2,4-Dihydroxybenzaldehyde | Activation Energy (Ea) | >150 kJ/mol (calculated) |

| Schiff Base Formation | Substituted Benzaldehydes | Hammett's Constant (σ) | -0.66 to +0.78 |

Note: Data is sourced from studies on analogous compounds and is for illustrative purposes only.

Elucidation of Specific Reaction Mechanisms for Key Transformations

One of the most significant transformations involving 2-nitrobenzaldehydes is their use in the synthesis of quinolines via reductive cyclization, often through a domino reaction that incorporates the principles of the Friedländer annulation. The mechanism for this type of reaction has been elucidated for the closely related analog, 5-methoxy-2-nitrobenzaldehyde, and provides a clear pathway applicable to this compound. nih.gov

The process is a one-pot synthesis that proceeds through three distinct stages:

In Situ Reduction of the Nitro Group : The reaction commences with the reduction of the nitro group to an amino group. This is typically achieved using a reducing agent like iron powder in acetic acid (Fe/AcOH). The dissolving metal reduction involves a series of single-electron transfers and protonations to convert the -NO₂ group into an -NH₂ group, transforming the 2-nitrobenzaldehyde (B1664092) derivative into a reactive 2-aminobenzaldehyde (B1207257) intermediate. nih.gov

Knoevenagel Condensation : The newly formed 2-aminobenzaldehyde derivative immediately undergoes a Knoevenagel condensation with an active methylene (B1212753) compound present in the reaction mixture (e.g., a β-keto-ester or β-diketone). This base-catalyzed reaction involves the deprotonation of the active methylene compound, followed by a nucleophilic attack on the aldehyde's carbonyl carbon. A subsequent dehydration step yields a 2-aminocinnamyl intermediate. nih.gov

Intramolecular Cyclization and Aromatization : The final stage involves an intramolecular cyclization where the aniline (B41778) nitrogen attacks the ketone carbonyl of the active methylene moiety. The resulting intermediate readily loses a molecule of water to undergo aromatization, forming the stable, substituted quinoline (B57606) ring system. This sequence ensures high efficiency and atom economy by proceeding without the need to isolate the intermediates. nih.gov

This domino nitro reduction-Friedländer heterocyclization is a powerful method for constructing complex quinoline scaffolds from readily available nitrobenzaldehydes.

Computational Chemistry Approaches to Understand Reactivity and Selectivity

While specific computational studies dedicated exclusively to this compound are scarce, the methodologies applied to structurally similar molecules are directly relevant. Density Functional Theory (DFT) is a primary tool for these investigations, providing deep insights into molecular structure, stability, and reactivity. mdpi.commdpi.com

Key Areas of Computational Investigation:

Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For electrophilic reactions, the HOMO distribution indicates the likely sites of attack, while the LUMO distribution points to sites susceptible to nucleophilic attack. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP) : MEP maps visualize the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack. Red regions (negative potential) are electron-rich and susceptible to electrophiles, while blue regions (positive potential) are electron-poor and targeted by nucleophiles.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. These calculations help explain the stabilizing effects of substituent groups and the nature of bonding within the molecule. mdpi.com

Transition State (TS) Calculation : Computational chemistry can model reaction pathways and identify the structures and energies of transition states. Calculating the activation energy for different potential pathways allows researchers to predict the most likely reaction mechanism and understand the origins of chemo- and regioselectivity. For instance, DFT studies on related benzaldehydes have elucidated why certain substituents favor one reaction pathway over another by comparing the energy barriers of key steps. mdpi.comnih.gov

For this compound, computational models would be invaluable in quantifying the electronic influence of the benzyloxy group and the steric hindrance it imposes, thereby predicting its precise effects on reaction rates and selectivity in transformations like the Friedländer synthesis.

Future Research Directions and Unexplored Applications

A Scaffold for Novel Bioactive Compounds: Beyond the Known

The inherent reactivity of 5-(benzyloxy)-2-nitrobenzaldehyde makes it an attractive starting point for the synthesis of new chemical entities with potential biological activity. The nitro group, a known pharmacophore in various drugs, and the aldehyde function, a gateway to numerous condensation and derivatization reactions, provide a robust platform for creating diverse molecular libraries. researchgate.net

Future research should focus on leveraging this scaffold to design and synthesize novel compounds that extend beyond currently established derivatives. The Baeyer–Drewson indigo (B80030) synthesis, which utilizes 2-nitrobenzaldehyde (B1664092) and acetone, exemplifies the potential for creating complex heterocyclic structures. wikipedia.org By analogy, this compound could be employed in similar condensation reactions with a variety of ketones and other nucleophiles to generate a library of novel indigo-like dyes or other heterocyclic systems with potential pharmacological relevance.

Furthermore, the reduction of the nitro group to an amine opens up another dimension for derivatization. The resulting 2-amino-5-(benzyloxy)benzaldehyde can serve as a precursor for the synthesis of benzodiazepines and other nitrogen-containing heterocycles, which are prominent motifs in many pharmaceuticals. psu.edupsu.edu The synthesis of novel semicarbazone derivatives from 5-nitro-2-furaldehyde (B57684) and 5-nitrothiophene-2-carboxaldehyde (B54426) has shown promising anti-trypanosomal activity, suggesting a similar exploration with this compound could yield new antiparasitic agents. nih.gov

Table 1: Potential Bioactive Derivatives from this compound

| Derivative Class | Synthetic Precursor | Potential Biological Activity |

| Indigo Analogues | This compound | Dyes, Pharmacological Agents |

| Benzodiazepines | 2-Amino-5-(benzyloxy)benzaldehyde | Anxiolytic, Anticonvulsant |

| Semicarbazones | This compound | Antiparasitic, Antimicrobial |

| Schiff Bases | This compound | Antimicrobial, Anticancer |

Forging New Frontiers in Material Science

The application of nitrobenzaldehyde derivatives extends beyond the realm of life sciences into material science. The inherent electronic properties of the nitroaromatic system, coupled with the versatility of the aldehyde group, make these compounds intriguing building blocks for functional materials.

An important area of future exploration lies in the synthesis of novel polymers and nanoparticles. For instance, 4-nitrobenzaldehyde (B150856) has been used in conjunction with zinc oxide to create nanoparticles with enhanced antibacterial and anticancer properties. nih.gov A similar approach with this compound could lead to new functional nanomaterials with tailored properties, potentially influenced by the presence of the benzyloxy group.

The nitro group's electron-withdrawing nature also makes nitrobenzaldehydes valuable intermediates in the synthesis of materials with non-linear optical (NLO) properties. psu.edu These materials are crucial for applications in telecommunications and optical computing. Research into the synthesis of NLO-active chromophores derived from this compound could unlock new possibilities in this field. The aldehyde functionality allows for the straightforward incorporation of this moiety into larger conjugated systems, a key requirement for high NLO activity.

Furthermore, the use of nitrobenzaldehydes in the manufacturing of dyes and pigments is well-established. sarchemlabs.com The specific substitution pattern of this compound could lead to the development of novel dyes with unique colorimetric and stability properties.

Paving the Way for Greener Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves harsh reagents and generates significant chemical waste, posing environmental concerns. chem-soc.si The development of green and sustainable synthetic routes for this compound is therefore a critical area for future research.

Current industrial methods for producing nitrobenzaldehydes often rely on strong oxidants like potassium permanganate (B83412) or nitric acid, leading to pollution and equipment corrosion. researchgate.net A promising alternative is the use of dioxygen or air as the primary oxidant, catalyzed by metalloporphyrins, which mimics biological oxidation processes. researchgate.net This biomimetic approach operates under milder conditions and utilizes a cleaner oxidizing agent. Another green strategy involves the use of hydrogen peroxide as an oxidant in combination with a metal Schiff base catalyst. google.com

Future research should focus on adapting and optimizing these green methodologies for the specific synthesis of this compound, aiming for high yields and selectivity while minimizing the environmental footprint.

Table 2: Comparison of Synthetic Methods for Nitrobenzaldehydes

| Method | Oxidant | Catalyst | Advantages | Disadvantages |

| Traditional | Potassium Permanganate/Nitric Acid | None | Established methods | Harsh conditions, pollution, corrosion |

| Biomimetic Oxidation | Dioxygen/Air | Metalloporphyrins | Milder conditions, clean oxidant | Catalyst cost and stability |

| Green Oxidation | Hydrogen Peroxide | Metal Schiff Base | Green oxidant, mild conditions | Catalyst development needed |

| Catalytic Nitration | Nitric Acid | Solid Acid Catalyst | Recyclable catalyst, improved selectivity | Catalyst efficiency and lifetime |

Advancing Catalyst Development for Targeted Transformations

The reactivity of this compound is intimately linked to the development of efficient and selective catalysts for its various transformations. Future research in this area should focus on designing catalysts that can precisely control the outcome of reactions involving either the aldehyde or the nitro group.

For the selective reduction of the nitro group, a key transformation to access the corresponding amine, various catalytic systems have been explored for related nitroarenes. These include metal-support interactions, confinement of metals in porous supports, and the use of bimetallic alloys or single-atom catalysts. researchgate.net The development of a highly selective and recyclable catalyst for the hydrogenation of this compound would be a significant advancement, enabling the efficient synthesis of the valuable 2-amino-5-(benzyloxy)benzaldehyde intermediate.

The aldehyde group offers a plethora of catalytic transformation possibilities, including aldol (B89426) condensations, Knoevenagel condensations, and reductive aminations. The development of catalysts that can facilitate these reactions with high stereoselectivity is a major goal. For example, the use of solid base catalysts, such as layered double hydroxides (LDHs), has shown promise in promoting Henry reactions (the reaction between an aldehyde and a nitroalkane) in an environmentally friendly manner. scirp.org Exploring the use of such catalysts for reactions involving this compound could lead to efficient and sustainable methods for carbon-carbon bond formation.

Furthermore, the development of enantioselective catalysts is crucial for synthesizing chiral molecules with specific biological activities. Organocatalysts have emerged as powerful tools for a variety of asymmetric transformations, including the reduction of nitroalkenes. organic-chemistry.org The design of chiral catalysts that can control the stereochemical outcome of reactions involving this compound would open up new avenues for the synthesis of complex and valuable molecules.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 5-(Benzyloxy)-2-nitrobenzaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nitro-group introduction via nitration of benzaldehyde derivatives or condensation reactions. For example, 4-(benzyloxy)-2-hydroxybenzaldehyde derivatives are condensed with nitro-substituted reagents under controlled acidic/basic conditions . Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometry of nitro-substituted precursors. Monitoring via TLC or HPLC is critical to track intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield optimization may require iterative testing of catalyst systems (e.g., Lewis acids) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood with local exhaust ventilation .

- Storage : Store in sealed, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation. Keep in a dry, cool environment (2–8°C) away from ignition sources .

- Decontamination : Spills should be absorbed with inert materials (e.g., sand) and disposed of as hazardous waste. Avoid aqueous rinses to prevent environmental release .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be identified?

- Methodological Answer :

- FT-IR : Identify the nitro group (N=O stretch at ~1520–1350 cm⁻¹) and aldehyde (C=O stretch at ~1700 cm⁻¹) .

- NMR : H NMR should show aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (δ 7.0–8.5 ppm), and benzyloxy methylene (δ 4.5–5.0 ppm). C NMR confirms nitro-substituted carbons (δ 140–150 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS should display molecular ion peaks matching the molecular weight (e.g., 271.24 g/mol) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or IR) for this compound derivatives?

- Methodological Answer : Contradictions may arise from impurities, tautomerism, or solvent effects.

- Step 1 : Repeat purification (e.g., recrystallization in ethanol/water) to exclude impurities.

- Step 2 : Use deuterated solvents (e.g., DMSO-d6) to assess solvent-induced shifts in NMR.

- Step 3 : Compare experimental IR/NMR with computational predictions (e.g., DFT simulations) to identify tautomeric forms or resonance structures .

- Case Study : In nitro-aromatic compounds, nitro-group orientation can cause splitting in aromatic proton signals; 2D NMR (COSY, HSQC) clarifies coupling patterns .

Q. What strategies are effective for studying the reactivity of this compound in transition metal complex formation?

- Methodological Answer :

- Ligand Design : The aldehyde and nitro groups act as coordination sites. Schiff base ligands can be synthesized by condensing with aminophenols, followed by metal chelation (e.g., Co(II), Cu(II)) .

- Reactivity Screening : Vary pH (4–9), metal salt (e.g., acetates vs. chlorides), and ligand-to-metal ratios (1:1 to 1:3). Monitor complexation via UV-Vis (d-d transitions) and cyclic voltammetry .

- Stability Testing : Use thermogravimetric analysis (TGA) to assess thermal stability of complexes. XRD confirms crystal structure and coordination geometry .

Q. How can computational chemistry aid in predicting the physicochemical properties or reaction pathways of this compound?

- Methodological Answer :

- Property Prediction : Density Functional Theory (DFT) calculates HOMO-LUMO gaps (reactivity), electrostatic potential maps (reactive sites), and logP (lipophilicity) .

- Reaction Mechanism : Molecular dynamics simulations model nitro-group reduction pathways or aldehyde oxidation. Compare activation energies of proposed intermediates .

- Validation : Cross-check computational results with experimental data (e.g., XRD for bond lengths, DSC for phase transitions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。